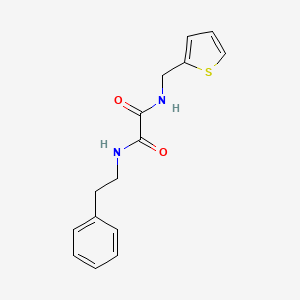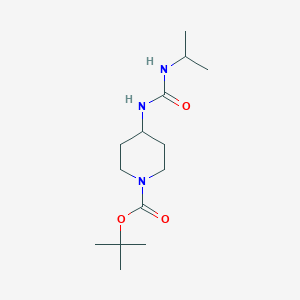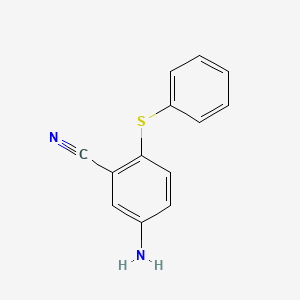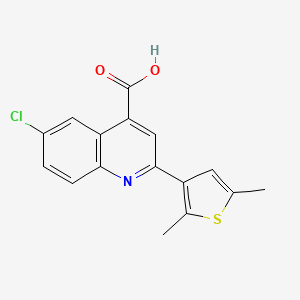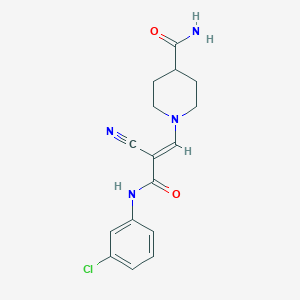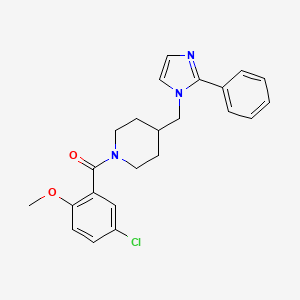
(5-chloro-2-methoxyphenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a heterocyclic molecule containing both imidazole and piperidine moieties.
- It has potential pharmacological activities due to its structural features.
Synthesis Analysis
- The synthetic route for this compound involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine.
- The imidazole core is formed in a one-pot reaction.
Molecular Structure Analysis
- The compound’s molecular formula is C~17~H~18~ClN~3~O~2~.
- It contains a chloro-substituted phenyl ring, a methoxy group, and a piperidine ring attached to an imidazole core.
Chemical Reactions Analysis
- The compound may undergo various reactions, including nucleophilic substitutions, oxidation, and coordination with transition metals.
Physical And Chemical Properties Analysis
- The compound is a white or colorless solid, highly soluble in water and polar solvents.
- It may exhibit both acidic and basic properties due to its amphoteric nature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
One study describes the synthesis of luminescent materials utilizing derivatives similar to the compound . These materials, characterized by large Stokes' shifts and tunable quantum yields, could potentially be applied in low-cost luminescent materials for various technological applications, such as optical devices and sensors (Volpi et al., 2017).
Structural Analysis and Molecular Interactions
Research on isomorphous structures demonstrates how minor substitutions, like the chlorine-methyl exchange, can significantly impact molecular structure and disorder. This knowledge is crucial for designing molecules with specific physical and chemical properties, including drug design and material science (Rajni Swamy et al., 2013).
Antimicrobial Activity
A study on new pyridine derivatives has shown that such compounds can exhibit variable and modest antimicrobial activity against several bacteria and fungi strains. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Corrosion Inhibition
Pyrazole derivatives , structurally related to the compound , have been investigated as corrosion inhibitors for mild steel in acidic solutions. This research points to applications in materials science, particularly in corrosion protection (Yadav et al., 2015).
Crystal Packing and Non-covalent Interactions
A comprehensive study on 1,2,4-oxadiazole derivatives highlights the role of lone pair-π interaction and halogen bonding in crystal packing. Understanding these non-covalent interactions can inform the design of molecular crystals with desired properties for pharmaceuticals and materials science (Sharma et al., 2019).
Safety And Hazards
- No specific safety information is available for this compound.
- Always follow standard laboratory safety protocols when handling any chemical.
Zukünftige Richtungen
- Investigate the compound’s biological activities further.
- Explore its potential as a drug candidate or probe molecule.
Please note that this analysis is based on available information, and further research may be needed to fully understand the compound’s properties and applications12.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-29-21-8-7-19(24)15-20(21)23(28)26-12-9-17(10-13-26)16-27-14-11-25-22(27)18-5-3-2-4-6-18/h2-8,11,14-15,17H,9-10,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKQIHGMBUOMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

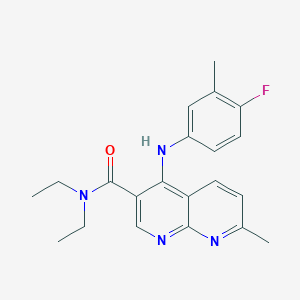
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)
![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)
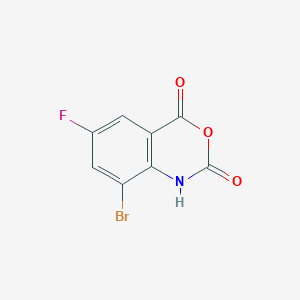

![N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2733920.png)
